N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine
Description
N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is a pyrazole-based amine derivative featuring a 2,3-difluorobenzyl substituent. The compound’s structure combines a fluorinated aromatic ring with a substituted pyrazole core, a design commonly employed in medicinal chemistry to optimize pharmacokinetic properties and target binding. The ethyl and methyl groups on the pyrazole ring likely influence solubility and metabolic stability, while the 2,3-difluorobenzyl moiety may enhance binding through hydrophobic and electrostatic interactions .
Properties
Molecular Formula |
C13H16ClF2N3 |
|---|---|
Molecular Weight |
287.73 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-ethyl-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-3-18-8-12(9(2)17-18)16-7-10-5-4-6-11(14)13(10)15;/h4-6,8,16H,3,7H2,1-2H3;1H |
InChI Key |
LWVVPTLIUFDVAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(C(=CC=C2)F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazines
A classic approach involves reacting ethyl acetoacetate with hydrazine hydrate under acidic conditions to form 3-methyl-1H-pyrazol-5-ol. Subsequent N-alkylation with ethyl iodide or bromide in the presence of a base (e.g., K₂CO₃) yields 1-ethyl-3-methyl-1H-pyrazole. Final amination at the 4-position is achieved via nitration followed by reduction or direct substitution using ammonia under high pressure.
Typical Conditions :
- Step 1 : Ethyl acetoacetate (1.0 equiv), hydrazine hydrate (1.2 equiv), HCl (cat.), ethanol, reflux, 6 h. Yield: 68–75%.
- Step 2 : 3-Methyl-1H-pyrazole (1.0 equiv), ethyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 4 h. Yield: 60–65%.
- Step 3 : 1-Ethyl-3-methyl-1H-pyrazole (1.0 equiv), HNO₃ (fuming), H₂SO₄, 0°C → RT, 2 h; followed by H₂/Pd-C, ethanol, 50°C, 12 h. Yield: 55–60%.
Direct Amination via Metal-Catalyzed Coupling
Alternative methods employ palladium-catalyzed C–N coupling to introduce the amine group. For example, 4-bromo-1-ethyl-3-methyl-1H-pyrazole reacts with aqueous ammonia using Pd(OAc)₂/Xantphos as the catalyst system.
Optimized Protocol :
- Substrate : 4-Bromo-1-ethyl-3-methyl-1H-pyrazole (1.0 equiv), NH₃ (aq., 28%, 5.0 equiv).
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), KOtBu (2.0 equiv), dioxane, 100°C, 24 h. Yield: 70–75%.
Analytical Validation and Purification
Characterization Data
Purification Techniques
- Recrystallization : Ethanol/water (3:1) at −20°C affords >99% purity.
- Column Chromatography : Silica gel, gradient elution (hexane → hexane/EtOAc 4:1).
Industrial-Scale Considerations
For bulk production, continuous flow reactors and catalytic hydrogenation are prioritized to enhance efficiency:
- Flow Synthesis : Pyrazole core formation in a tubular reactor (residence time: 30 min, 120°C) achieves 85% yield.
- Catalytic Hydrogenation : Using Raney Ni instead of Pd-C reduces costs (yield: 78%).
Comparative Data of Key Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation (K₂CO₃/DMF) | 0°C → RT, 12 h | 58–65 | 95–98 |
| Reductive Amination | NaBH₃CN, MeOH, 6 h | 50–55 | 92–94 |
| Continuous Flow | Tubular reactor, 120°C, 30 min | 85 | 99 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluorobenzyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.
Scientific Research Applications
N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Compound A : N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine (CAS 1855910-52-9)
- Structural Differences : The pyrazole ring in Compound A has 1,5-dimethyl substituents instead of 1-ethyl-3-methyl.
- Physicochemical Properties: Molecular Formula: C12H14ClF2N3 (discrepancy noted: Cl likely represents a hydrochloride salt; free base formula may be C12H14F2N3). Molecular Weight: 273.71 g/mol (salt form).
- Synthesis : Similar coupling reactions involving halogenated pyrazole intermediates, as seen in , may apply.
Compound B : N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1006472-90-7)
- Structural Differences : Features a secondary amine linking two aromatic systems (2,3-difluorobenzyl and 1-methylpyrazole).
- Physicochemical Properties :
- Molecular Formula: C12H13F2N3.
- Molecular Weight: 237.25 g/mol.
Heterocyclic Core Modifications
Compound C : (R)-1-((2,3-Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic Acid Methyl Ester ()
- Structural Differences : Replaces the pyrazole with a pyrrolidine ring fused to a carboxylic ester.
- Synthesis: Utilizes reductive amination () with cyano sodium borohydride, a method distinct from copper-catalyzed couplings used for pyrazole derivatives ().
- Implications : The pyrrolidine core introduces conformational rigidity, which may enhance selectivity for chiral targets .
Compound D : Ethyl 2-(2-(2,3-Difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate ()
- Structural Differences: Contains a hydrazinyl-propanoate backbone instead of an amine-linked pyrazole.
- Physicochemical Properties :
- Molecular Weight: 403 g/mol (LCMS data).
- Implications : The hydrazine group may confer redox activity or metal-chelating properties, differing from the inert amine in the target compound .
Role of Fluorination
The 2,3-difluorobenzyl group is a common pharmacophore in bioactive molecules (e.g., ’s CatS inhibitor). Fluorine atoms:
- Enhance Binding : Through dipole interactions and increased hydrophobic surface area.
- Improve Metabolic Stability : By resisting oxidative degradation.
- Modulate pKa : The electron-withdrawing effect of fluorine may lower the amine’s basicity, reducing off-target interactions .
Biological Activity
N-(2,3-Difluorobenzyl)-1-ethyl-3-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C13H15F2N3
Molecular Weight: 251.27 g/mol
IUPAC Name: this compound
Canonical SMILES: CCN1C(=CC(=N1)C)NCC2=CC(=CC(=C2)F)F
The compound features a pyrazole ring substituted with an ethyl group and a difluorobenzyl moiety, which may enhance its biological activity compared to other pyrazole derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities or receptor signaling pathways. Research indicates that the compound may act as an enzyme inhibitor and receptor modulator, potentially impacting pathways involved in inflammation and infection.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of this compound. For instance:
- In Vitro Studies: The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis, similar to other pyrazole derivatives known for their antibacterial activity .
Anti-inflammatory Effects
Research has indicated that this compound exhibits anti-inflammatory properties:
- Case Study: In a study assessing the compound's effect on inflammatory markers in vitro, it was shown to reduce levels of pro-inflammatory cytokines significantly. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar pyrazole derivatives is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-fluorobenzyl)-1-methylpyrazole | C11H12FN3 | Lacks ethyl substituent; different biological profile |
| 1-Ethyl-3-methylpyrazole | C6H11N3 | Simpler structure; no fluorinated substituents |
| N-(benzyl)-1-methylpyrazole | C11H12N4 | Lacks fluorine; different mechanism of action |
The presence of difluorobenzyl substituents in this compound likely enhances its lipophilicity and interaction with biological targets compared to these simpler analogs.
Research Findings and Future Directions
Ongoing research is focused on elucidating the specific molecular targets and pathways influenced by this compound. Preliminary docking studies suggest strong interactions between the compound and key amino acid residues in target enzymes, indicating a promising avenue for further exploration in drug development.
Notable Research Studies
- Antimicrobial Activity: A study published in the Journal of Agricultural and Food Chemistry reported that similar pyrazole derivatives exhibited varying degrees of antimicrobial activity based on structural modifications .
- Inflammation Modulation: Research indicated that compounds with similar structures could effectively reduce inflammatory responses in cellular models, supporting the potential use of this compound in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
